molecular formula C18H25NO4 B8508307 Ethyl 4-{2-[(tert-butyl)amino]ethoxy}-3-methylbenzo[d]furan-2-carboxylate

Ethyl 4-{2-[(tert-butyl)amino]ethoxy}-3-methylbenzo[d]furan-2-carboxylate

Cat. No. B8508307
M. Wt: 319.4 g/mol
InChI Key: DLNSNOYTEZNQIQ-UHFFFAOYSA-N
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Patent
US06376491B1

Procedure details

4-(2-Methanesulfonyloxy-ethoxy)-3-methyl-benzofuran-2-carboxylic acid ethyl ester (20 mg) and tert-butylamine (0.3 ml) were dissolved in THF (2 ml) and stirred overnight at 60° C. The reaction mixture was dissolved in ethyl acetate and washed with saturated ammonium chloride solution and water. The organic solvent was dried over anhydrous sodium sulfate and evaporated to dryness. The residue was purified by preparative thin layer chromatography (using dichloromethane:MeOH=10:1 as a developing solvent) to afford 4-(2-tert-butylamino-ethoxy)-3-methyl-benzofuran-2-carboxylic acid ethyl ester (11 mg) as a colorless oil. FAB-MS: m/z 320 (MH+); 1H-NMR (CDCl3): δ 1.20 (9H, s), 1.44 (3H, t, J=7 Hz), 2.75 (3H, s), 3.08 (2H, t, J=5 Hz), 4.23 (2H, t, J=5 Hz), 4.44 (2H, q, J=7 Hz), 6.62 (1H, d, J=8 Hz), 7.11 (1H, d, J=8 Hz), 7.29 (1H, t, J=8 Hz).
Name
4-(2-Methanesulfonyloxy-ethoxy)-3-methyl-benzofuran-2-carboxylic acid ethyl ester
Quantity
20 mg
Type
reactant
Reaction Step One
Quantity
0.3 mL
Type
reactant
Reaction Step One
Name
Quantity
2 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH2:1]([O:3][C:4]([C:6]1[O:7][C:8]2[CH:15]=[CH:14][CH:13]=[C:12]([O:16][CH2:17][CH2:18]OS(C)(=O)=O)[C:9]=2[C:10]=1[CH3:11])=[O:5])[CH3:2].[C:24]([NH2:28])([CH3:27])([CH3:26])[CH3:25]>C1COCC1.C(OCC)(=O)C>[CH2:1]([O:3][C:4]([C:6]1[O:7][C:8]2[CH:15]=[CH:14][CH:13]=[C:12]([O:16][CH2:17][CH2:18][NH:28][C:24]([CH3:27])([CH3:26])[CH3:25])[C:9]=2[C:10]=1[CH3:11])=[O:5])[CH3:2]

Inputs

Step One
Name
4-(2-Methanesulfonyloxy-ethoxy)-3-methyl-benzofuran-2-carboxylic acid ethyl ester
Quantity
20 mg
Type
reactant
Smiles
C(C)OC(=O)C=1OC2=C(C1C)C(=CC=C2)OCCOS(=O)(=O)C
Name
Quantity
0.3 mL
Type
reactant
Smiles
C(C)(C)(C)N
Name
Quantity
2 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)(=O)OCC

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
60 °C
Stirring
Type
CUSTOM
Details
stirred overnight at 60° C
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WASH
Type
WASH
Details
washed with saturated ammonium chloride solution and water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic solvent was dried over anhydrous sodium sulfate
CUSTOM
Type
CUSTOM
Details
evaporated to dryness
CUSTOM
Type
CUSTOM
Details
The residue was purified by preparative thin layer chromatography (

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
C(C)OC(=O)C=1OC2=C(C1C)C(=CC=C2)OCCNC(C)(C)C
Measurements
Type Value Analysis
AMOUNT: MASS 11 mg

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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